molecular formula C9H8ClNO B2903544 N-(2-chlorophenyl)acrylamide CAS No. 17090-09-4

N-(2-chlorophenyl)acrylamide

Cat. No.: B2903544
CAS No.: 17090-09-4
M. Wt: 181.62
InChI Key: RTMHPLCGCWUMFG-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)acrylamide is an acrylamide derivative characterized by a chlorinated aromatic ring attached to the amide nitrogen. Its molecular structure consists of an acrylamide backbone (CH₂=CH–CONH–) substituted with a 2-chlorophenyl group at the nitrogen atom.

The presence of the electron-withdrawing chlorine atom at the ortho position of the phenyl ring influences electronic properties, such as resonance and inductive effects, which can modulate reactivity and intermolecular interactions. Structural studies on related N-(chlorophenyl)amides highlight the trans configuration of the amide group and the impact of substituents on crystallographic parameters .

Properties

IUPAC Name

N-(2-chlorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-2-9(12)11-8-6-4-3-5-7(8)10/h2-6H,1H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMHPLCGCWUMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-chlorophenyl)acrylamide can be synthesized through several methods. One common approach involves the reaction of 2-chloroaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the acrylamide bond.

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow synthesis techniques. This method enhances the efficiency and scalability of the production process, allowing for the synthesis of large quantities of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: N-(2-chlorophenyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the acrylamide group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce amines .

Scientific Research Applications

N-(2-chlorophenyl)acrylamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.

    Industry: It is utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism by which N-(2-chlorophenyl)acrylamide exerts its effects involves interactions with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

N-(2-Chlorophenyl)acrylamide shares structural similarities with other N-(aryl)acrylamides, differing primarily in the position and type of substituents on the aromatic ring. Key comparisons include:

Compound Substituents Crystal System Dihedral Angles (°) Key Structural Features Reference
This compound 2-Cl on phenyl Not reported Not available Trans amide configuration
N-Benzyl-N-(4-Cl-phenyl)acrylamide 4-Cl on phenyl, benzyl group Monoclinic (P2₁/c) 80.06 (acrylamide vs. benzene) Planar acrylamide unit; weak C–H⋯O interactions
3-Chloro-N-(2-chlorophenyl) 2-Cl on phenyl, 3-Cl on benzamide Monoclinic (P2₁/n) Not reported a = 11.137 Å, b = 4.852 Å, c = 21.519 Å
  • Electronic Effects : The 2-chlorophenyl group induces steric hindrance and electronic effects, altering bond lengths and angles compared to para-substituted analogs. For example, N-(2,6-dichlorophenyl)acetamide exhibits reduced ³⁵Cl NQR frequencies due to electron-withdrawing effects, while alkyl substitutions increase frequencies .
  • Crystal Packing : In N-Benzyl-N-(4-chlorophenyl)acrylamide, weak C–H⋯O interactions form molecular tapes along the b-axis, whereas N-(2-chlorophenyl) derivatives may adopt distinct packing motifs influenced by ortho-substitution .

Physicochemical Properties

  • Solubility and Melting Points: Chlorine substitution generally enhances hydrophobicity. For example, N-[(2-chlorophenyl)diphenylmethyl]aniline melts at 131.4°C (ethanol) , suggesting that this compound may similarly exhibit moderate solubility in polar solvents.
  • Hydrogen Bonding : The amide group participates in hydrogen bonding, as seen in N-(2,6-dichlorophenyl)benzamide, which forms intermolecular N–H⋯O bonds .

Biological Activity

N-(2-chlorophenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity of this compound, presenting data from various studies, case analyses, and detailed research findings.

Overview of Biological Activity

This compound has been investigated for its antimicrobial and anticancer properties. The presence of the chlorophenyl group enhances its interaction with biological targets, potentially increasing its efficacy against various pathogens and cancer cells.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial effects. For instance, a study demonstrated that certain synthesized derivatives showed significant activity against staphylococci clinical strains, effectively inhibiting both bacterial growth and biofilm formation. The minimum inhibitory concentrations (MICs) for these compounds were found to be below 10 µg/mL, indicating strong antimicrobial potential .

CompoundMIC (µg/mL)Biofilm Inhibition (%)
16d<1084.34
16e<1080.00

Anticancer Activity

The anticancer activity of this compound derivatives has also been extensively studied. One notable derivative exhibited an IC50 value of 1.88 µM against HepG2 liver cancer cells, outperforming the standard chemotherapeutic agent 5-fluorouracil (IC50 = 7.18 µM) . The mechanism of action involves the inhibition of β-tubulin polymerization, leading to cell cycle arrest at the G2/M phase and significant induction of apoptosis.

Cell LineIC50 (µM)Mechanism of Action
HepG21.88β-tubulin polymerization inhibition
HeLa<10Apoptosis induction
MCF-7<10Cell cycle arrest

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The acrylamide moiety can form covalent bonds with target proteins, leading to modulation of various biological pathways. For example, N,N'-1,4-butanediylbis[3-(2-chlorophenyl)acrylamide] has been shown to inhibit RANKL-induced osteoclastogenesis without causing cytotoxicity . This compound downregulates the expression of osteoclast-related genes, which may have implications for bone health and diseases such as osteoporosis.

Case Studies

  • Anticancer Efficacy in HepG2 Cells : A recent study evaluated the antiproliferative effects of this compound derivatives on HepG2 cells. The results indicated a potent cytotoxic effect with a significant increase in apoptotic cell induction compared to controls .
  • Inhibition of Biofilm Formation : Another investigation highlighted the ability of certain derivatives to disrupt biofilm formation in staphylococci, which is crucial for treating infections resistant to conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis protocol for N-(2-chlorophenyl)acrylamide derivatives to ensure high purity and yield?

  • Methodological Answer : Synthesis typically involves nucleophilic acyl substitution or condensation reactions. Critical steps include:

  • Reagent selection : Use 2-chlorophenylacryloyl chloride and substituted anilines in a 1:1.2 molar ratio to ensure complete reaction .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity and solubility. For example, DMF improves yield by 20% compared to DCM in furan-containing derivatives .
  • Temperature control : Maintain 0–5°C during exothermic steps (e.g., acryloyl chloride addition) to prevent side reactions .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane (3:7 ratio) achieves >95% purity .

Q. How can X-ray crystallography and computational tools like SHELX be utilized to determine the molecular configuration of this compound derivatives?

  • Methodological Answer :

  • Crystallization : Grow single crystals via slow evaporation in ethanol/water (9:1) .
  • Data collection : Use Cu Kα radiation (λ = 1.54178 Å) at 100K to minimize thermal motion .
  • Structure refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For example, dihedral angles between aromatic rings (e.g., 49.79° in N-benzyl derivatives) are resolved using this approach .
  • Validation : Check R-factor convergence (<0.05) and validate via ORTEP-3 for graphical representation .

Advanced Research Questions

Q. What methodological approaches are recommended for resolving contradictions in spectroscopic data when characterizing novel this compound analogs?

  • Methodological Answer :

  • Dynamic NMR : Perform variable-temperature 1H^1H-NMR to detect rotational isomers (e.g., restricted amide bond rotation in thiomorpholine derivatives) .
  • 2D techniques : Use HSQC and COSY to assign overlapping signals in complex substituents (e.g., furan and chlorophenyl groups) .
  • HRMS validation : Confirm molecular ions via ESI+ with <5 ppm mass error. Discrepancies in Cl isotopic patterns can indicate impurities .

Q. How can reaction conditions be optimized to minimize byproduct formation in the synthesis of this compound derivatives with complex substituents?

  • Methodological Answer :

  • Byproduct mitigation : Use inert atmospheres (Argon) to prevent oxidation of allyl or thiol groups .
  • Controlled addition : Slowly add acryloyl chloride (0.5 mL/min) to avoid exothermic side reactions (e.g., polymerization) .
  • pH optimization : Maintain pH 7–8 with NaHCO3_3 to suppress furan ring-opening in aqueous conditions .
  • Solvent screening : Compare THF (low nucleophilicity) vs. DCM for minimizing Michael addition byproducts .

Q. What strategies are effective in elucidating the interaction mechanisms between this compound derivatives and biological targets, particularly concerning stereochemical influences?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to predict binding modes, focusing on hydrogen bonds between the acrylamide carbonyl and cysteine residues (e.g., in kinase targets) .
  • Free energy calculations : Apply MM-PBSA to quantify binding affinities, noting stereochemical effects (e.g., E/Z isomers showing 10-fold differences in IC50_{50}) .
  • Mutagenesis validation : Replace target cysteine residues (Cys→Ser) to confirm critical interactions via activity loss .

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